2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol
Overview
Description
2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Synthesis and Characterization of Complex Compounds
Research by Hakimi et al. (2012) focuses on the synthesis and crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative. This study highlights the potential of similar compounds in the development of complex materials with unique properties, such as coordination polymers or metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies Hakimi, M., Mardani, Z., Moeini, K., Mohr, F., Schuh, E., & Vahedi, H. (2012). Synthesis, Crystallographic and Spectral Characterization of a Cadmium Chloride Complex Containing a Novel Imidazo[1,5-a]Pyridine Derivative. Zeitschrift für Naturforschung B, 67, 452-458..
Kinetics of Coupling Reactions
Ranucci, E., Grigolini, M., & Ferruti, P. (2003) investigated the kinetics of the coupling reactions of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate with primary and secondary alcohols and amines, revealing insights into selective reactivity that could inform the synthesis of multifunctional monomers and polymers. This research could be applicable in polymer science, particularly in designing polymers with specific functionalities for medical, electronic, or industrial applications Ranucci, E., Grigolini, M., & Ferruti, P. (2003). 2-[(1-Imidazolyl)formyloxy]ethyl Methacrylate as Selective Methacryloylating Agent: Kinetics of Reaction with Model Alcohols and Amines. Macromolecular Bioscience, 3, 742-748..
Eco-Friendly Synthesis Methods
Kalhor, M. (2015) described an eco-friendly and efficient method for synthesizing novel compounds using a one-pot multicomponent reaction. This research underscores the importance of developing sustainable and environmentally friendly chemical synthesis methods that reduce waste and energy consumption Kalhor, M. (2015). A One-Pot Synthesis of Some Novel Ethyl 2-((1H-Benzo(d)imidazol-2-ylamino)(Aryl)methylthio)acetates by Nano-CuY Zeolite as an Efficient and Eco-Friendly Nanocatalyst..
Development of Novel Organic Compounds
Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021) explored the reactivity of 2-aminopyridine and Meldrum’s acid, leading to the synthesis of novel organic compounds. This type of research is fundamental in organic chemistry, contributing to the expansion of the chemical space with potential applications in drug discovery, materials science, and catalysis Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021). Survey reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes; ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates versus ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. Research on Chemical Intermediates..
Mechanism of Action
Target of Action
The compound 2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The exact mechanism would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives can affect the histamine pathway, the purine metabolism pathway, or the DNA synthesis pathway .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The effects of imidazole derivatives can range from anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal to ulcerogenic activities, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including
Properties
IUPAC Name |
2-[(1-ethylimidazol-2-yl)methylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-2-11-5-3-10-8(11)7-9-4-6-12/h3,5,9,12H,2,4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJZEXZSGNQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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